TNKS-2 Inhibitory Potency: 101 nM IC₅₀ Differentiates from Reference Inhibitor XAV939
N-(4-bromo-2-isopropylphenyl)acetamide exhibits an IC₅₀ of 101 nM against human tankyrase-2 (TNKS-2), as measured in an enzymatic assay using N-terminal GST-tagged human TNKS-2 (residues 849-1166) expressed in insect sf21 cells with a 2-hour preincubation [1]. This potency is approximately 6-fold weaker than the reference TNKS-2 inhibitor XAV939, which demonstrates an IC₅₀ of 17 nM under identical assay conditions [2]. This intermediate potency profile positions N-(4-bromo-2-isopropylphenyl)acetamide as a valuable tool compound for probing TNKS-2 biology where partial or graded inhibition is desired, avoiding the complete pathway suppression associated with high-potency inhibitors like XAV939.
| Evidence Dimension | TNKS-2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 101 nM |
| Comparator Or Baseline | XAV939 (reference TNKS-2 inhibitor): 17 nM |
| Quantified Difference | 5.9-fold higher IC₅₀ (weaker inhibition) |
| Conditions | Inhibition of N-terminal GST-tagged human TNKS-2 (849-1166 residues) expressed in insect sf21 cells, 2-hour preincubation |
Why This Matters
This intermediate potency enables nuanced pharmacological interrogation of TNKS-2-dependent pathways without the confounding effects of complete target ablation, a critical consideration for target validation and lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM50188337: CHEMBL2058057. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188337 View Source
- [2] BindingDB. (n.d.). BDBM50188594: CHEMBL1086580 (XAV939). Retrieved from https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188594 View Source
